molecular formula C17H18O4 B8726537 1,3-Diphenoxypropan-2-yl acetate CAS No. 71159-31-4

1,3-Diphenoxypropan-2-yl acetate

Cat. No.: B8726537
CAS No.: 71159-31-4
M. Wt: 286.32 g/mol
InChI Key: ZDBQRKQOKLVMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenoxypropan-2-yl acetate (IUPAC name: this compound) is an organic ester compound characterized by a central propan-2-yl backbone substituted with two phenoxy groups and an acetyloxy group. It is identified by synonyms such as AG-J-85476, NSC52186, and AC1L6ANS .

Properties

CAS No.

71159-31-4

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

1,3-diphenoxypropan-2-yl acetate

InChI

InChI=1S/C17H18O4/c1-14(18)21-17(12-19-15-8-4-2-5-9-15)13-20-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3

InChI Key

ZDBQRKQOKLVMIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(COC1=CC=CC=C1)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1,3-diphenoxypropan-2-yl acetate with structurally or functionally related esters and aromatic derivatives, focusing on synthesis, properties, and applications.

Structural and Functional Group Comparisons
Compound Key Features Functional Groups
This compound Propan-2-yl backbone with two phenoxy groups and one acetyloxy group Ester, aromatic ethers
Cyclohexyl acetate Cyclohexyl group attached to acetate Ester, aliphatic cyclohexane
Vinyl acetate Vinyl group (CH₂=CH-) attached to acetate Ester, alkene
Glycerol diacetate Glycerol backbone with two acetyloxy groups Di-ester, hydroxyl
2-Methyl-1,1,3,3-tetraphenylpropan-2-ol Propan-2-ol backbone with four phenyl groups Alcohol, aromatic hydrocarbons

Key Observations :

  • Aromatic vs. Aliphatic Substituents: The phenoxy groups in this compound confer higher hydrophobicity (inferred logP > 2) compared to cyclohexyl acetate (logP = 1.9) . Vinyl acetate’s unsaturated structure enables polymerization, unlike the sterically hindered diphenoxy compound .
  • Reactivity: Glycerol diacetate’s hydroxyl group allows further esterification, whereas this compound’s fully substituted backbone limits such reactivity .
Physicochemical Properties
Property This compound (Inferred) Cyclohexyl acetate Vinyl acetate
Boiling Point High (>200°C, due to aromaticity) 172°C 72°C
Solubility Low water solubility 1.5 g/100 mL H₂O Miscible with organic solvents
Applications Pharmaceuticals, specialty chemicals Solvent, flavoring agent Polymer production (e.g., PVA)

Notes:

  • The diphenoxy compound’s high boiling point and low water solubility align with aromatic esters, making it suitable for non-polar matrices.
  • Cyclohexyl acetate’s moderate hydrophilicity and floral odor suit food and cosmetic applications, whereas vinyl acetate’s reactivity drives its use in adhesives .

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